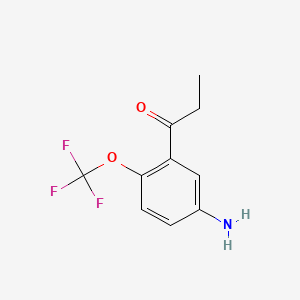

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one

Description

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one is a fluorinated aromatic ketone with a molecular formula of C₁₀H₁₀F₃NO₂ (molecular weight: 233.19) . The compound features a propan-1-one backbone substituted with a phenyl ring bearing an amino (-NH₂) group at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the amino group provides a site for hydrogen bonding and derivatization . This structural combination makes it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to electron-withdrawing substituents.

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

1-[5-amino-2-(trifluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C10H10F3NO2/c1-2-8(15)7-5-6(14)3-4-9(7)16-10(11,12)13/h3-5H,2,14H2,1H3 |

InChI Key |

HKLBMMSJFYAPED-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one typically involves:

- Introduction of the trifluoromethoxy group on the aromatic ring,

- Amination at the 5-position,

- Formation of the propan-1-one side chain at the 1-position.

The key challenges include regioselective substitution and maintaining the integrity of sensitive functional groups such as the trifluoromethoxy moiety.

Aromatic Substitution and Amination

The amino group at the 5-position is commonly introduced via nucleophilic aromatic substitution or reduction of a nitro precursor. The trifluoromethoxy group is often installed via electrophilic trifluoromethoxylation reagents or by using trifluoromethoxy-substituted starting materials.

Formation of the Propan-1-one Side Chain

The propan-1-one moiety can be introduced by Friedel-Crafts acylation using propanoyl chloride or propanoyl anhydride on the appropriately substituted aromatic ring. Alternatively, the side chain can be constructed via alkylation of acetophenone derivatives.

Detailed Preparation Procedures

Synthesis via Hydroxyacetophenone Oxime Intermediate (Patent US7414153B2)

A related synthetic approach for phenylpropanone derivatives involves:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of 1-(phenyl)-1-hydroxy-2-propanone with hydroxylamine salt in presence of base to form oxime intermediate | Organic solvent (e.g., di-n-butyl ether), aqueous hydroxylamine hydrochloride, sodium acetate trihydrate, 0–30 °C | Efficient formation of oxime intermediate |

| 2 | Reduction of oxime using nickel-aluminium catalyst | Mild reducing conditions | Produces 2-amino-1-phenyl-1-propanol derivatives |

| 3 | Purification and isolation of optically active amino-propanol | Chromatography, solvent extraction | High yield and purity |

This method emphasizes mild conditions and high stereoselectivity, which can be adapted for trifluoromethoxy-substituted analogs by starting with appropriately substituted hydroxyacetophenone derivatives.

Ruthenium-Catalyzed Dehydrogenative Cyclization (IIT Guwahati Research)

Though focused on quinolone synthesis, this method illustrates advanced catalytic approaches to functionalize aminoacetophenone derivatives, which are structurally related to the target compound:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of 2′-aminoacetophenone derivatives with alcohols | Ru-SNS2 catalyst, KOH base, 140 °C, 24 h, argon atmosphere | Formation of functionalized quinolones |

| 2 | Use of α-alkylated 2′-aminoacetophenones with varied alcohols | Similar catalytic conditions | Demonstrates versatility in modifying aminoacetophenone core |

This catalytic system highlights the potential for selective modifications on the aminoacetophenone framework, which can be applied to synthesize this compound by choosing suitable precursors and reaction partners.

Comparative Data Table of Preparation Methods

Research Results and Observations

- The oxime intermediate method provides a robust pathway for amino-propanone derivatives with high optical purity and yield, adaptable to trifluoromethoxy substituents if starting materials are available.

- Ruthenium-catalyzed methods offer modern catalytic alternatives for functionalizing aminoacetophenone cores, potentially enabling greener and more selective syntheses.

- Friedel-Crafts acylation remains a classical and straightforward approach but requires careful control to prevent side reactions and ensure regioselectivity.

Chemical Reactions Analysis

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism by which 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Aryl Propanones

Compounds such as 1-(3-fluorophenyl)propan-1-one , 1-(4-chlorophenyl)propan-1-one , and 1-(4-(trifluoromethyl)phenyl)propan-1-one share the propan-1-one core but differ in substituents. Key distinctions include:

- Reactivity : The trifluoromethoxy group in the target compound is less electronegative than a trifluoromethyl (-CF₃) group but more lipophilic than halogens like -Cl or -F. This impacts reaction yields in coupling reactions; for example, halogenated derivatives typically yield 60–73% in C–H functionalization reactions, while trifluoromethyl analogs yield 64% .

- Biological Activity: The amino group in 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one may enhance binding to biological targets compared to non-amino analogs. For instance, thiophene-derived propanones (e.g., 1-(5-bromothiophen-2-yl)propan-1-one) show moderate antimicrobial activity (50–58% yields) but lack the trifluoromethoxy group’s metabolic stability .

Table 1: Comparison of Halogenated/Trifluorinated Propanones

Trifluoromethoxy-Substituted Analogs

1-[4-(Trifluoromethoxy)phenyl]propan-1-one (SH-5106, CAS 94108-55-1) and 1-[4-(Trifluoromethoxy)phenyl]propan-2-one (QC-3005, CAS 1249274-01-8) are commercially available analogs . Key differences include:

- Positional Isomerism: The target compound’s amino group at the 5-position contrasts with the unsubstituted phenyl rings in SH-5106 and QC-3005, altering electronic and steric properties.

Thiophene and Naphthalene Hybrids

Compounds like 1-(thiophen-2-yl)propan-1-one and 3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine emphasize the role of heteroaromatic rings. These derivatives often exhibit lower yields (e.g., 50–58% for thiophene analogs ) and reduced metabolic stability due to the absence of trifluoromethoxy groups.

Key Research Findings

- Synthetic Challenges: The amino group in this compound necessitates protective strategies during synthesis, unlike halogenated analogs that undergo direct coupling .

- Physicochemical Properties : The trifluoromethoxy group increases logP compared to methoxy (-OCH₃) analogs, enhancing membrane permeability .

- Biological Relevance: Derivatives with trifluoromethoxy groups show improved pharmacokinetic profiles in malaria and cancer targets compared to non-fluorinated analogs .

Biological Activity

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Structural Overview

The compound features a trifluoromethoxy group, which enhances its binding affinity to various biological targets, and an amino group that facilitates hydrogen bonding. These structural characteristics are crucial for its interactions with enzymes and receptors, influencing their activity and stability in biological systems.

Binding Affinity

The trifluoromethoxy group is known to increase the lipophilicity of the compound, potentially improving its membrane permeability and interaction with biological macromolecules. The amino group contributes to the formation of hydrogen bonds with target biomolecules, stabilizing these interactions.

Enzyme Interaction

Research indicates that compounds with similar structures exhibit significant pharmacological activities. This compound has been shown to interact with various enzymes, which could lead to enzyme inhibition or modulation of enzymatic activity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Amino-2-(trifluoromethyl)phenyl)propan-1-one | Lacks methoxy group | Affects reactivity and interactions |

| 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one | Different position of propanone moiety | Influences chemical properties and applications |

| 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol | Contains hydroxyl instead of ketone | Potential for different biological activities due to functional group variation |

This table illustrates how the trifluoromethoxy group in this compound distinguishes it from other compounds, providing specific advantages in terms of reactivity and biological activity.

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound in various contexts:

- Anti-tumor Activity : In vitro studies demonstrated selective lethality against mutant NRAS cells while sparing wild-type NRAS cells, indicating potential as an anti-cancer agent .

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in different phases (G1, G2/M), suggesting that this compound may exhibit similar effects. For instance, chalcones related to this compound have been reported to block the G2/M phase in cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one, considering its reactive substituents?

- Methodology : Begin with a Friedel-Crafts acylation of 5-amino-2-(trifluoromethoxy)benzene using propanoyl chloride under acidic conditions. Protect the amino group with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during acylation. Post-reaction, deprotect using trifluoroacetic acid. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Use ¹H/¹³C NMR and FTIR to confirm intermediate structures .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

- Methodology : Employ a combination of multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) to resolve signals from the trifluoromethoxy group and aromatic protons. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺: 262.08). FTIR can validate the carbonyl (C=O) stretch (~1700 cm⁻¹) and NH₂ vibrations. Cross-validate with X-ray crystallography if single crystals are obtainable (SHELX software for refinement) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodology : Test polar aprotic solvents (e.g., DMSO, DMF) for solubility, followed by slow diffusion of a non-polar solvent (hexane) to induce crystallization. Alternatively, use ethanol/water mixtures (7:3 v/v) for gradual cooling. Monitor crystal growth under polarized light microscopy and confirm purity via melting point analysis (DSC) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in catalytic transformations?

- Methodology : Perform DFT calculations (e.g., Gaussian09) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Compare with experimental results from Hammett studies using substituent constants (σₘ values). For example, assess the group’s electron-withdrawing effect on nucleophilic aromatic substitution reactions .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodology : Use solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃) to account for hydrogen bonding effects. Validate assignments via 2D NMR (COSY, HSQC, HMBC) and compare with DFT-predicted chemical shifts (accounting for solvent polarity in simulations). Adjust computational models using implicit solvation methods (e.g., PCM) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 40°C/75% RH. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water + 0.1% TFA) and identify byproducts using LC-MS/MS . Compare Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What role does the trifluoromethoxy group play in modulating biological activity, and how can this be systematically tested?

- Methodology : Design structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., -OCH₃, -CF₃). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate results with molecular docking (AutoDock Vina) against target proteins. Assess pharmacokinetic properties (logP, solubility) via ADMET predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.